5-Quinoxalinol, 6-chloro-
Description
Historical Context and Evolution of Research on Quinoxaline (B1680401) Derivatives
The synthesis of quinoxalines has been a subject of intense study for over a century. acgpubs.org The most fundamental and enduring method for creating the quinoxaline core is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound. vsnchem.com Initially explored for their dyeing capabilities, the research focus on quinoxaline derivatives has since shifted dramatically. acgpubs.org Over the last few decades, publications have increasingly highlighted their potential as bioactive molecules, fluorescent materials, and organic sensitizers for applications in solar cells and electronics. mdpi.com This evolution reflects a broader trend in organic chemistry, where foundational structures are continuously reinvestigated for novel, high-value applications.
Significance of 5-Quinoxalinol, 6-chloro- as a Research Scaffold
A scaffold in chemistry refers to a core molecular structure upon which various functional groups can be attached to create a library of new compounds. The quinoxaline ring system is considered a privileged scaffold due to its presence in numerous biologically active compounds. mdpi.com
The "6-chloro-2-quinoxalinol motif," an isomer of the subject compound, has been identified as a key component in the structure of certain chalcones that exhibit antiproliferative activity. portico.org This suggests that the chloro- and hydroxyl-substituted quinoxaline framework is a valuable starting point for designing new therapeutic agents. 6-Chloro-2(1H)-quinoxalinone, another closely related isomer, serves as a crucial intermediate in the synthesis of the potent herbicide quizalofop-ethyl (B1680411). cymitquimica.com The presence of the chlorine atom and the quinoxalinol core in these examples underscores the importance of the 5-Quinoxalinol, 6-chloro- structure as a versatile building block for creating functionally diverse molecules in both medicine and agriculture. semanticscholar.org
Multidisciplinary Research Perspectives and Emerging Trends
Research into quinoxaline derivatives is inherently multidisciplinary, spanning medicinal, agricultural, and materials chemistry. The ability to modify the core structure allows for the fine-tuning of properties for specific applications. mdpi.com
Key Research Areas:
Medicinal Chemistry : Quinoxaline derivatives are investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov For instance, certain derivatives of quinoxaline-1,4-di-N-oxide have shown the ability to inhibit Mycobacterium tuberculosis with high efficacy. nih.gov The development of quinoxaline-based kinase inhibitors for cancer therapy is a particularly active area of research. mdpi.com
Materials Science : The unique electronic properties of the quinoxaline ring have led to their use in the design of organic light-emitting diodes (OLEDs), fluorescent dyes, and electron-transporting materials for organic solar cells. acgpubs.org
Agricultural Chemistry : As demonstrated by the synthesis of quizalofop-ethyl from a quinoxalinone intermediate, these compounds have established applications in the development of herbicides. cymitquimica.com
Emerging trends point towards the development of more efficient and environmentally friendly synthetic methods. Green chemistry approaches, such as using water as a solvent and developing recyclable catalysts, are gaining prominence. researchgate.net
Current State-of-the-Art in 5-Quinoxalinol, 6-chloro- Research
The current frontier of quinoxaline research involves creating complex, highly functionalized molecules with precisely tailored activities. This includes the synthesis of novel quinoxaline derivatives as potential anti-HIV agents and as kinase inhibitors for targeted cancer therapy. mdpi.com
Recent synthetic strategies focus on improving efficiency and regioselectivity. For example, an improved regioselective synthesis for 6-chloro-1H-quinoxalin-2-one has been developed using p-chloroaniline as a starting material, involving steps like condensation, nitration, reduction, and cyclization. Another modern approach involves the palladium-catalyzed Suzuki coupling of chloro-nitro-quinoxalines with various boronic acids to create a diverse range of substituted quinoxaline analogs for structure-activity relationship (SAR) studies. While specific research on 5-Quinoxalinol, 6-chloro- is not extensively published, its structure fits perfectly within these modern research paradigms as a potential intermediate for new, targeted molecules.
Research Data on Quinoxaline Derivatives
Table 1: Applications of Substituted Quinoxaline Derivatives in Research
| Quinoxaline Derivative Class | Field of Application | Specific Use/Activity Investigated | Citation(s) |
| Quinoxalinone Derivatives | Agricultural Chemistry | Intermediate for herbicides (e.g., quizalofop-ethyl) | cymitquimica.com |
| Chloro-Quinoxalinol Motifs | Medicinal Chemistry | Scaffold for antiproliferative chalcones | portico.org |
| Quinoxaline-1,4-di-N-oxides | Medicinal Chemistry | Inhibition of Mycobacterium tuberculosis | nih.gov |
| Diaryl Urea (B33335) Quinoxalines | Medicinal Chemistry | Kinase inhibitors for cancer therapy | mdpi.com |
| Fluoro-Quinoxaline Derivatives | Medicinal Chemistry | Potential anti-HIV agents | mdpi.com |
| General Quinoxalines | Materials Science | Dyes, fluorescent materials, organic semiconductors | acgpubs.org |
Table 2: Selected Synthetic Methods for Chloro-Quinoxaline Compounds
| Target Compound | Starting Materials | Key Reagents/Catalysts | Research Focus | Citation(s) |
| 6-chloro-1H-quinoxalin-2-one | p-chloroaniline, Chloroacetyl chloride | Iron powder (for reduction) | Improved regioselective synthesis | |
| 6-chloro-2-phenylquinoxaline (B3350066) | 1,2-diamino-4-chlorobenzene, Phenacyl bromide | Pyridine (B92270) (catalyst) | Efficient protocol at room temperature | vsnchem.com |
| 2-chloro-6-nitroquinoxaline (B188090) | 2-quinoxalinol | Nitric acid, Sulfuric acid, PCl₅, POCl₃ | Synthesis of key intermediate for SAR studies | |
| 6-chloro-7-fluoro quinoxalines | 3-chloro-4-fluoro benzamine, Diketones | Zn/Hydrazinium monoformate (for reduction) | Synthesis of derivatives for anti-HIV screening | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62163-11-5 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H |
InChI Key |
SOFISYHHTUDNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Quinoxalinol, 6 Chloro and Its Analogues
Classical Synthetic Routes and Their Modern Adaptations
The traditional and most common method for synthesizing the quinoxaline (B1680401) ring system involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov This reaction is typically carried out in refluxing ethanol (B145695) or acetic acid. sapub.org However, these classical methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of toxic solvents. sapub.orgmdpi.com
Another classical approach involves the reaction of phenacyl halides with phenylene-1,2-diamines in the presence of a catalyst like pyridine (B92270). mdpi.comacgpubs.org This condensation-oxidation reaction proceeds at room temperature and can be completed within a few hours, offering a more efficient alternative to traditional methods. mdpi.comacgpubs.org For instance, reacting 1,2-diamino-4-chlorobenzene with phenacyl bromide in the presence of pyridine yields 6-chloro-2-phenylquinoxaline (B3350066) in good yields. acgpubs.org
Novel Catalytic Approaches for 5-Quinoxalinol, 6-chloro- Synthesis
The development of novel catalysts has revolutionized the synthesis of quinoxalines, offering milder reaction conditions, higher yields, and greater efficiency. A variety of catalysts have been explored, including:
Metal-based catalysts: Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used to catalyze the reaction between o-phenylenediamine (B120857) and benzil (B1666583) derivatives in an aqueous medium at room temperature, with yields reaching up to 98%. mdpi.com Other metal catalysts like zinc triflate, copper sulfate, and various chromium and lead salts have also been successfully employed. mdpi.comorientjchem.org For example, the synthesis of 6-methyl-2,3-diphenyl quinoxaline using PbBr2 as a catalyst was completed in 38 minutes at room temperature. orientjchem.org
Heterogeneous catalysts: Environmentally friendly and reusable catalysts like bentonite (B74815) clay K-10 and phosphate-based fertilizers (MAP, DAP, TSP) have been utilized. mdpi.commdpi.com Bentonite clay allows for the reaction to be completed in 20 minutes at room temperature with a 95% yield. mdpi.com Silica (B1680970) gel has also been used as an inexpensive and eco-friendly catalyst for the solvent-free synthesis of quinoxaline derivatives. tandfonline.com
Organic catalysts: Phenol has been demonstrated as a simple, efficient, and inexpensive catalyst for the condensation of 1,2-diamines with α-diketones at room temperature, aligning with green chemistry principles. sapub.org
These catalytic methods often provide significant advantages over classical routes, including shorter reaction times and simpler work-up procedures. sapub.orgorientjchem.org
Green Chemistry Principles in 5-Quinoxalinol, 6-chloro- Production
The integration of green chemistry principles into the synthesis of quinoxalines has gained significant traction, aiming to reduce the environmental impact of chemical processes. ijirt.orgbenthamdirect.com Key strategies include:
Use of green solvents: Water and ethanol are increasingly used as environmentally benign solvents. mdpi.comijirt.org For example, cerium (IV) ammonium nitrate catalyzes quinoxaline synthesis effectively in tap water. tandfonline.com
Energy-efficient techniques: Microwave and ultrasonic irradiation have been employed to accelerate reactions and reduce energy consumption. mdpi.comijirt.orgcu.edu.eg Microwave-assisted synthesis, in particular, offers short reaction times and high yields. cu.edu.eg
Recyclable catalysts: The use of heterogeneous and recyclable catalysts like bentonite clay and phosphate-based fertilizers minimizes waste. mdpi.commdpi.com
Solvent-free reactions: Performing reactions without a solvent, often with the aid of a catalyst like silica gel or under microwave irradiation, is a key green chemistry approach. mdpi.comtandfonline.com For instance, hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst and can be recovered and reused. mdpi.com
These green methodologies not only offer environmental benefits but also often lead to improved yields and simplified procedures. sapub.orgijirt.org
Flow Chemistry and Continuous Synthesis of 5-Quinoxalinol, 6-chloro-
Flow chemistry has emerged as a powerful tool for the synthesis of quinoxalines, offering enhanced safety, efficiency, and scalability. nih.govdurham.ac.uk This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters.
A notable application of flow chemistry is in the synthesis of quinoxalines from diazoketone intermediates. nih.govdurham.ac.uk This approach avoids the isolation of potentially explosive diazoketones, significantly improving the safety of the process. nih.govdurham.ac.uk The multi-step synthesis can be "telescoped" into a single continuous sequence, minimizing manual handling and reducing operator exposure to toxic reagents like phenylenediamines. durham.ac.uk
Furthermore, asymmetric hydrogenation of quinoxalines has been successfully performed under continuous flow conditions, reducing the hazards associated with hydrogen gas accumulation in batch reactors and facilitating scale-up. rsc.org
Stereoselective Synthesis of Chiral 5-Quinoxalinol, 6-chloro- Derivatives
The synthesis of enantiomerically pure chiral quinoxaline derivatives is of great interest due to their potential applications in medicinal chemistry. researchgate.net Several stereoselective synthetic methods have been developed:
Asymmetric Hydrogenation: Chiral catalysts, such as those based on rhodium-thiourea diphosphine and iridium/H8-binapo, have been used for the highly enantioselective hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines. rsc.orgresearchgate.net These methods can achieve excellent yields and enantioselectivities (up to 99% ee). rsc.org
Multicomponent Reactions: Efficient multicomponent 1,3-dipolar cycloaddition reactions have been utilized to synthesize complex spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives with high stereoselectivity. researchgate.net
Chiral Pool Synthesis: Enantiomerically pure starting materials from the chiral pool, such as (S)-proline derivatives, have been used in the synthesis of complex chiral perhydropyrroloquinoxalines. nih.gov Bromolactamization has been identified as a key stereoselective step in this approach. nih.gov
These methods provide access to a diverse range of chiral quinoxaline derivatives, which are crucial for studying structure-activity relationships and developing new therapeutic agents.
Chemical Modification and Derivative Synthesis of 5 Quinoxalinol, 6 Chloro
Strategies for Functionalization of the Quinoxaline (B1680401) Ring
The functionalization of the 5-Quinoxalinol, 6-chloro- scaffold can be strategically approached by targeting the hydroxyl group, the chloro substituent, or the C-H bonds of the heterocyclic ring system.
While direct halogenation studies on 5-Quinoxalinol, 6-chloro- are not extensively documented, established methods for analogous structures provide a clear blueprint for further modification. For instance, the hydroxyl group can be converted to other functionalities, and additional halogenations can be performed, though conditions must be carefully controlled.
Research on related quinoxalinones has shown that halogenated derivatives can be synthesized through multi-step sequences. For example, the synthesis of 6-chloro-7-fluoro quinoxaline derivatives has been achieved starting from 3-chloro-4-fluoro benzamine, involving steps of acetylation, nitration, reduction of the nitro group, and finally, cyclization to form the quinoxaline ring. mdpi.com Similarly, the bromination of 2-quinoxalinol at the 3-position is readily accomplished using N-bromosuccinimide (NBS) with a radical initiator, indicating that the pyrazine (B50134) ring of the quinoxalinol system is amenable to radical halogenation.
Conversely, functional group interconversion can also involve the removal of existing halogens. The reduction of halogenated quinoxalone N-oxides, such as 6-chloroquinoxalone N-oxide, has been observed to sometimes lead to partial dehalogenation as an undesired side reaction, highlighting the reactivity of the C-Cl bond under certain reductive conditions. mdpi.com The hydroxyl group of the quinoxalinol can be oxidized to a carbonyl group, transforming the molecule into a quinoxalinone derivative, which opens up another avenue for functionalization.
The chloro and hydroxyl groups on the 5-Quinoxalinol, 6-chloro- ring are key handles for alkylation and arylation reactions, most notably through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the hydroxyl group and the reactivity of the carbon-chlorine bond make the scaffold suitable for a variety of coupling strategies.
Palladium-catalyzed reactions are powerful tools for modifying chloro-substituted heterocycles. nih.govrsc.org An efficient palladium-catalyzed coupling of 3-chloro-quinoxalinones with various nitrogen-containing nucleophiles, including amides, lactams, and carbamates, has been developed using a Pd(OAc)2/Xantphos system. nih.gov This methodology could be adapted for the C6-chloro position of 5-Quinoxalinol, 6-chloro-, allowing for the introduction of diverse nitrogen-containing moieties. The hydroxyl group at C5 would likely require protection (e.g., as a methyl or benzyl (B1604629) ether) prior to such coupling reactions to prevent interference. Alkylation can also be performed at the nitrogen atoms of the quinoxaline ring or at the hydroxyl group itself. For instance, alkylation of a pyrazolyl-substituted quinoxalinone was achieved using methyl iodide in the presence of a base. clockss.org
Direct C-H arylation presents a modern and efficient alternative to traditional cross-coupling. While specific C-H functionalization on 5-Quinoxalinol, 6-chloro- is not detailed, studies on related heterocycles show that C-H bonds can be selectively targeted. beilstein-journals.orgmdpi.com For example, substitution at the C5-position of an 8-aminoquinoline (B160924) ring was found to be beneficial for C-H activation steps. beilstein-journals.org This suggests that the existing substituents on 5-Quinoxalinol, 6-chloro- would play a crucial role in directing any potential C-H functionalization reactions.
Table 1: Examples of Functionalization Reactions on Quinoxaline Scaffolds This table presents data from reactions on analogous quinoxaline structures to illustrate potential synthetic pathways for 5-Quinoxalinol, 6-chloro- derivatives.
| Reaction Type | Quinoxaline Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Arylation | 3-Chloro-quinoxalinone | Pyrrolidin-2-one, Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane, 100 °C | 3-(2-oxopyrrolidin-1-yl)quinoxalin-2(1H)-one | 94% | nih.gov |
| N-Alkylation | 2-Chloro-3-(3-chloropyrazolyl)quinoxaline | 5-diethylamino-2-pentylamine, Dioxane, 100 °C | N-(5-diethylaminopentan-2-yl)-3-(3-chloropyrazolyl)quinoxalin-2-amine | N/A | clockss.org |
| C-H Alkylation | N-methylquinoxalin-2(1H)-one | Tetrahydrofuran, (NH₄)₂S₂O₈, light | N-methyl-3-(tetrahydrofuran-2-yl)quinoxalin-2(1H)-one | 99% | acs.org |
| Aminodebromination | 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline | Secondary amines, Benzene, reflux | 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives | N/A | mdpi.com |
The quinoxaline core of 5-Quinoxalinol, 6-chloro- can serve as a foundation for building more complex, fused heterocyclic systems. Such extensions, or annulations, can significantly alter the molecule's three-dimensional structure and properties.
One approach involves the multicomponent [3+2] cycloaddition reaction. This has been used to create spiroindeno[1,2-b]quinoxaline derivatives, merging pharmacophoric motifs into the quinoxaline skeleton in a cost-effective, one-pot synthesis. auburn.eduresearchgate.net Another strategy involves the tandem generation and trapping of transient intermediates. For example, furo[3,4-b]quinoxaline (B11913692) intermediates can be generated from o-alkynyl quinoxaline carbonyl derivatives and subsequently trapped with dienophiles in a Diels-Alder reaction to form complex polyaromatic phenazine (B1670421) derivatives. researchgate.net These methods demonstrate the potential to build new rings onto the existing quinoxaline framework, offering pathways to novel and structurally complex molecules starting from functionalized precursors like 5-Quinoxalinol, 6-chloro-.
Alkylation and Arylation Reactions
Synthesis of 5-Quinoxalinol, 6-chloro- Conjugates and Probes
The functional groups of 5-Quinoxalinol, 6-chloro- make it an attractive scaffold for the development of chemical probes and bioconjugates. The hydroxyl group at C5 is a prime site for attaching fluorophores or other reporter molecules, while the chloro group at C6 allows for coupling to biomolecules or surfaces.
Research on related quinolinol and quinoxalinol systems has demonstrated their utility in creating fluorescent probes. For instance, 2-quinoxalinol derivatives have been used to synthesize salen ligands, which can complex with metal ions like Cu(II). researchgate.net These complexes themselves can act as catalysts or be inherently fluorescent, making them useful for sensing applications. auburn.eduauburn.edu The general strategy involves reacting diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives to form Schiff-base ligands. nih.gov
Adapting this concept, the hydroxyl group of 5-Quinoxalinol, 6-chloro- could be converted to an amino group, followed by reaction with a fluorophore-containing aldehyde to create a fluorescent probe. Alternatively, the hydroxyl group could be used as a nucleophile to displace a leaving group on a fluorophore. The development of quinoline-based fluorescent scaffolds, synthesized via palladium-catalyzed cross-coupling, provides a robust template for creating probes with tunable photophysical properties, a strategy directly applicable to the 6-chloro position of the target molecule. nih.gov Bioconjugation can also be achieved by linking the quinoxalinol scaffold to molecules like peptides or steroids, potentially enhancing their therapeutic or diagnostic properties. mdpi.comresearchgate.netresearchgate.net
Scaffold Hopping and Isosteric Replacements in 5-Quinoxalinol, 6-chloro- Analogues
Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry to identify novel core structures with improved properties while retaining key binding interactions. The quinoxaline ring itself is often considered a "privileged scaffold" and can act as a bioisostere for other heterocyclic cores such as quinoline (B57606) or naphthalene. uark.edusaspublishers.com
In the context of 5-Quinoxalinol, 6-chloro-, scaffold hopping could involve replacing the entire quinoxaline core with other bicyclic heterocycles like quinazoline, benzimidazole (B57391), or indazole, while retaining the critical chloro and hydroxyl pharmacophores at analogous positions. For example, a computational-driven scaffold hopping approach was used to vary the pyrrole (B145914) ring of a pyrrolo[1,2-a]quinoxaline (B1220188) core to generate new enzyme inhibitors. nih.govgoogle.com
Isosteric replacements can also be applied to the substituents. The hydroxyl group could be replaced by a bioisosteric amine (NH2), thiol (SH), or a small alkoxy group (e.g., OCH3). The chlorine atom could be substituted with other halogens (F, Br), a trifluoromethyl group (CF3), or a cyano group (CN), each of which offers different electronic and steric properties that can modulate biological activity.
Combinatorial Chemistry Approaches for 5-Quinoxalinol, 6-chloro- Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. The 5-Quinoxalinol, 6-chloro- scaffold is well-suited for such approaches due to its two distinct points of chemical diversity (the -OH and -Cl groups).
Ugi-based multicomponent reactions have been successfully employed for the rapid assembly of diverse quinoxaline frameworks. nih.govclockss.orgauburn.edu These methods are highly convergent, use readily available starting materials, and show excellent bond-forming efficiency, making them ideal for creating libraries. auburn.edu A library of 5-Quinoxalinol, 6-chloro- derivatives could be generated by first preparing a set of diverse building blocks to react at either the hydroxyl or chloro position, followed by a combinatorial synthesis protocol.
Solid-phase synthesis offers another robust method for library generation, facilitating purification through simple filtration and washing steps. A "split-and-pool" approach has been used to generate a 240-member library of quinoxalinone and benzimidazole scaffolds simultaneously. acs.org In a similar vein, 5-Quinoxalinol, 6-chloro- could be anchored to a solid support via its hydroxyl group. The chloro position could then be subjected to a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a diverse set of boronic acids or amines. Finally, cleavage from the resin would yield a library of C6-functionalized derivatives.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 5 Quinoxalinol, 6 Chloro Derivatives
Elucidation of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For derivatives of 6-chloro-5-quinoxalinol, the quinoxaline (B1680401) nucleus itself is the fundamental pharmacophoric feature, critical for its biological activities. nih.govnih.gov
Research into related compounds has consistently shown that the intact quinoxaline ring system is fundamental to their antitumor activities. nih.gov Modifications that alter this core heterocyclic system often lead to a significant loss of biological function. nih.gov This underscores the quinoxaline moiety's role in establishing the primary interactions with biological targets.
Interestingly, while the core is essential, it also appears to be structurally tolerant to certain substitutions. portico.org For instance, in a series of glycogen (B147801) phosphorylase inhibitors based on a 3-anilinoquinoxalinone scaffold, SAR studies revealed that the structural features of the attached aniline (B41778) moiety were most critical for inhibitory activity, whereas the quinoxalinone core could accommodate various substituents without losing activity. portico.org This suggests the core acts as a foundational scaffold, orienting the more critical pharmacophoric groups (in that case, the aniline ring) for optimal interaction with the target enzyme.
Molecular docking studies of related quinoxalinol derivatives targeting the epidermal growth factor receptor (EGFR) suggest that the quinoxaline nitrogens can form key hydrogen bonds within the ATP-binding site, mimicking interactions of the native ligand. core.ac.uk The π-electron system of the bicyclic ring is also proposed to engage in π-stacking interactions, further anchoring the molecule to its target. nih.govcore.ac.uk
Impact of Substituent Effects on Biological Recognition
The nature, position, and orientation of substituents on the 6-chloro-5-quinoxalinol scaffold profoundly influence its biological recognition and activity. The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of these substituents are key determinants of potency and selectivity.
General studies on quinoxaline synthesis and activity have noted that electron-donating groups on the amine portion of the precursor molecules can increase product yields, while electron-withdrawing groups have the opposite effect. mdpi.com This provides a foundational understanding of how electronic effects can influence the properties of the final quinoxaline derivatives.
More specific SAR studies have yielded detailed insights:
Substitutions at C-2 and C-3: In a study of 6-chloro-7-fluoro quinoxaline derivatives designed as anti-HIV agents, the introduction of bulky substituents at the C-2 and C-3 positions resulted in the most potent compounds when compared to those with less bulky groups. nih.gov
Urea (B33335) and Amide Moieties: A comprehensive SAR study on quinoxaline analogs targeting IKKβ for pancreatic cancer therapy involved synthesizing a large library of derivatives from a 2-chloro-6-nitroquinoxaline (B188090) intermediate. nih.gov The study found that introducing a urea linkage, creating quinoxaline urea analogs, was a particularly effective strategy. The nature of the groups attached to the urea function was critical, leading to the identification of a lead compound with significantly improved potency and oral bioavailability. nih.gov
Halogen and Methoxy Groups: In a QSAR study of chalcones featuring a 6-chloro-2-quinoxalinol motif, chlorine atoms at the ortho- and para-positions of an attached phenyl ring were found to be beneficial for cytotoxic activity. biomedres.usmdpi.com Conversely, a p-methoxy group on the same ring led to a decrease in potency compared to similar analogs. mdpi.com
The following interactive table summarizes key findings on how different substituents on the quinoxaline scaffold impact biological activity.
| Scaffold Position | Substituent Type | Effect on Biological Activity | Target/Activity | Reference |
| C-2, C-3 | Bulky Groups | Increased Potency | Anti-HIV | nih.gov |
| C-2, C-3 | Fluoro Groups | Favorable for Activity | Anti-HIV | nih.gov |
| C-6 | Urea Linkage | Potentially Increases Potency | Anti-cancer (IKKβ) | nih.gov |
| Attached Phenyl Ring | Ortho/Para-Chloro | Increased Potency | Cytotoxicity | mdpi.com |
| Attached Phenyl Ring | Para-Methoxy | Decreased Potency | Cytotoxicity | mdpi.com |
Conformational Analysis and its Influence on Molecular Interactions
Conformational analysis, the study of the three-dimensional shapes of a molecule and their relative energies, is crucial for understanding how a drug molecule interacts with its biological target. The specific spatial arrangement of atoms determines how well a ligand can fit into a receptor's binding pocket.
Key insights into the compound's 3D structure and its importance are derived from:
Rotational Barriers: In related heterocyclic systems, the energy barriers to rotation around key single bonds (e.g., the bond connecting the quinoxaline scaffold to a substituent) are critical. nih.gov These rotational barriers dictate which conformations are energetically favorable and thus more likely to be present to interact with a biological target. biomedres.usrsc.org For instance, studies on other complex heterocycles have shown that even subtle changes in substitution can significantly alter rotational pathways and stabilize specific atropisomers (conformational isomers that are stable enough to be isolated). rsc.org
Molecular Modeling: In silico studies, including molecular docking, implicitly rely on conformational analysis. core.ac.uk These models explore how different conformations of a ligand, such as a 6-chloro-5-quinoxalinol derivative, can fit within a protein's active site. The success of these models in predicting activity suggests that a specific, low-energy conformation is likely responsible for the biological effect. nih.gov
In essence, the quinoxaline scaffold acts as a rigid anchor, and the conformation of its flexible side chains becomes paramount for biological recognition. The orientation of substituents, governed by rotational energy barriers, determines the precise presentation of pharmacophoric groups to the receptor, thereby influencing binding affinity and efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Quinoxalinol, 6-chloro- Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
The 6-chloro-5-quinoxalinol scaffold and its close relatives have been the subject of such modeling efforts:
3D-QSAR and Pharmacophore Modeling: In the development of anti-HIV agents based on a 6-chloro-7-fluoro quinoxaline scaffold, researchers successfully applied ligand-based drug design approaches, including pharmacophore generation and 3D-QSAR. nih.gov These models helped to merge structural data and scrutinize derivatives for their antiviral properties, guiding the synthesis of new, potent compounds. nih.gov
QSAR for Chalcone (B49325) Derivatives: A notable QSAR model was developed for a series of 207 chalcone derivatives with anti-cancer activity against the MCF-7 human breast cancer cell line. biomedres.usmdpi.com This study was particularly relevant as it included three chalcones containing the 6-chloro-2-quinoxalinol motif. The model, which functioned like a Free-Wilson analysis by correlating the presence or absence of specific structural motifs with activity, was able to qualitatively predict the best-performing derivatives. biomedres.us
An interesting finding from this QSAR study was that the chalcones containing the 6-chloro-2-quinoxalinol group were identified as outliers. mdpi.com While the model generally suggested that chlorine atoms at certain positions were beneficial for bioactivity, the specific combination with the 6-chloro-2-quinoxalinol scaffold generated results that fell slightly outside the model's applicability domain. mdpi.com This highlights the unique electronic and steric influence of this specific scaffold, suggesting that it imparts properties not fully captured by the general model, making it a distinctive and valuable component in drug design.
The table below outlines the key aspects of the QSAR study involving the 6-chloro-2-quinoxalinol motif.
| QSAR Study Aspect | Details | Reference |
| Compound Class | Chalcone Derivatives | biomedres.usmdpi.com |
| Scaffold of Interest | Included compounds with a 6-chloro-2-quinoxalinol motif | mdpi.com |
| Biological Activity | Cytotoxicity against MCF-7 breast cancer cell line | biomedres.us |
| Modeling Approach | Free-Wilson type analysis correlating structural motifs with activity | biomedres.us |
| Key Finding | The 6-chloro-2-quinoxalinol derivatives were identified as outliers, indicating unique structural contributions. | mdpi.com |
| Model Utility | Successfully guided the design of new chimeric compounds with enhanced cytotoxic activity. | biomedres.us |
Mechanistic Investigations of 5 Quinoxalinol, 6 Chloro Interactions
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding modes of potential drug candidates with their protein targets. For the quinoxaline (B1680401) scaffold, docking studies have been crucial in elucidating interactions at the atomic level.
Research on various quinoxaline derivatives has demonstrated their potential to bind to the active sites of several key protein targets. For instance, molecular docking studies of quinoxaline derivatives have been performed to assess their binding affinity for receptors like the Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key target in cancer therapy. researchgate.net These studies often reveal that the planar quinoxaline ring can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding pocket, while substituents can form crucial hydrogen bonds.
In one study, amino acetylenic oxy quinoxaline derivatives were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. ijlpr.com The quinoxalinol core, an isomer of 5-Quinoxalinol, was proposed to initiate π-overlap with the ATP binding site, and the amino group was suggested to form ionic bonds, contributing to the blockade of the receptor. ijlpr.com For example, the derivative ZB-8 showed hydrogen bonding with residues in the EGFR kinase domain. ijlpr.com Similarly, docking studies on other quinoxaline derivatives against EGFR have shown interactions with key amino acids like Gln-767 and Met-769. ijlpr.com
The table below summarizes findings from molecular docking studies of various quinoxaline analogs with different protein targets, illustrating the types of interactions that could be relevant for 5-Quinoxalinol, 6-chloro-.
| Compound/Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| Quinoxaline Bridged Bis(benzimidazolium) Salts | Bovine Serum Albumin (BSA) | Not Specified | -8.33 | researchgate.net |
| Amino Acetylenic Oxy Quinoxalines (e.g., ZB-8) | EGFR Kinase Domain | Not Specified | -9.4 | ijlpr.com |
| 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline | CtpF (Ca²⁺ ATPase) | Not Specified | - | researchgate.net |
| Chloro-substituted Hydroxyxanthone | Protein Tyrosine Kinase (PDB: 1T46) | Asp810, Cys809, Ile789, His790, Leu644 | Not Specified | ichem.md |
These studies underscore the utility of molecular docking in identifying potential binding modes and key interactions for quinoxaline-based compounds. For 5-Quinoxalinol, 6-chloro-, the chlorine atom at the 6-position and the hydroxyl group at the 5-position would be expected to significantly influence its binding orientation and affinity through specific hydrogen bonds and halogen bonds.
Enzymatic Inhibition Kinetics and Mechanistic Pathways
Enzymatic inhibition is a primary mechanism through which many therapeutic agents exert their effects. Quinoxaline derivatives have been identified as inhibitors of various enzymes, particularly protein kinases, which are crucial in cellular signaling pathways often dysregulated in diseases like cancer. mdpi.com
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) provides a more direct measure of binding affinity. Kinetic studies, often visualized using Lineweaver-Burk plots, can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
For example, a study on chalcone (B49325) derivatives containing a 6-chloro-2-quinoxalinol motif (an isomer of the subject compound) investigated their antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com While specific enzyme kinetics were not detailed, the IC50 values indicated potent biological activity. mdpi.com Another study identified a quinoxaline urea (B33335) analog as a modulator of IKKβ phosphorylation, a key step in the NF-κB signaling pathway. nih.gov
The table below presents IC50 values for various quinoxaline derivatives against different cell lines or enzymes, which often serves as a starting point for more detailed kinetic studies.
| Compound/Derivative | Target | IC50 Value (µM) | Reference |
| 2-Chloro-6-(trifluoromethyl)quinoxaline | Candida glabrata MMX 7285 | Not Specified (Active) | bahrainmedicalbulletin.com |
| Quinoxaline derivative 44 | Influenza A/Udorn/72 virus growth | Low micromolar range | researchgate.net |
| Quinoxaline derivative 35 | dsRNA-NS1A interaction | Low micromolar range | researchgate.net |
| Chimeric Cinnamate Chalcone B | MCF-7 (breast cancer cell line) | 14.86 | mdpi.com |
| Quinoxaline Urea Analog 1h | Mcl-1 dependent apoptosis | ~10 (concentration used in screen) | nih.gov |
| Quinoxaline Urea Analog 84 | TNFα-induced NFκB activity | <5 | nih.gov |
The mechanism of action for quinoxaline-based inhibitors often involves competition with ATP for the kinase active site. mdpi.com The planar aromatic structure of the quinoxaline core mimics the purine (B94841) ring of ATP, allowing it to fit into the nucleotide-binding pocket. The specific substituents on the ring then determine the affinity and selectivity for different kinases. For 5-Quinoxalinol, 6-chloro-, the chloro and hydroxyl groups would be critical in defining its inhibitory profile against specific enzymes.
Receptor-Ligand Binding Studies and Affinities
Receptor-ligand binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (such as a drug candidate) and its receptor. These assays measure the binding affinity, typically expressed as the equilibrium dissociation constant (Kd), which is the concentration of ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity.
A study on a tumor-homing agent, 123B9, identified it as a potent and selective agonist for the EphA2 tyrosine kinase receptor, with a Kd value of 4.0 μM. medchemexpress.com This demonstrates that quinoxaline-like structures can achieve high-affinity binding to specific receptor targets.
The methods for these studies often involve radioligand binding assays, where a radiolabeled compound is used to quantify binding to a receptor in tissue homogenates or on cultured cells. Competition assays, where the unlabeled test compound competes with a known radioligand, are used to determine the affinity (Ki) of the test compound.
| Compound | Receptor Target | Binding Affinity (Kd or Ki) | Activity | Reference |
| 123B9 | EphA2 tyrosine kinase | Kd = 4.0 µM | Agonist | medchemexpress.com |
| 8-Chloro caffeine | Adenosine (B11128) receptors | Ki = 30 µM | Binds to receptor | medchemexpress.com |
| CEPC | Serotonin (B10506) 5-HT2C | Not Specified | Potent and selective antagonist | wikipedia.org |
These examples highlight the types of receptor interactions that derivatives of 5-Quinoxalinol, 6-chloro- could potentially have. The specific substitution pattern of 5-Quinoxalinol, 6-chloro- would be the primary determinant of its receptor binding profile and selectivity.
Protein-Protein Interaction Modulation by 5-Quinoxalinol, 6-chloro- Derivatives
Modulating protein-protein interactions (PPIs) represents a promising therapeutic strategy for many diseases, as these interactions are fundamental to nearly all cellular processes. mdpi.com Small molecules that can either inhibit or stabilize PPIs are of high interest. nih.govresearchgate.net The large, often flat surfaces of PPI interfaces can be challenging to target with traditional small molecules, but planar heterocyclic scaffolds like quinoxaline are well-suited for this purpose.
Quinoxaline derivatives have been shown to modulate key PPIs. For example, in a screen for inhibitors of the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA), several quinoxaline derivatives were found to be active. researchgate.net This interaction is crucial for the virus to evade the host's immune response. The study found that substitutions at positions 2, 3, and 6 of the quinoxaline ring were important for activity, with the most active compounds having IC50 values in the low micromolar range. researchgate.net
In the context of cancer, the Mcl-1 protein is a key anti-apoptotic protein that functions by binding to and sequestering pro-apoptotic proteins like Bak. Disrupting this PPI can trigger cell death in cancer cells. A screen of quinoxaline derivatives identified a quinoxaline urea analog (1h ) that specifically induces apoptosis in a manner dependent on the Mcl-1 pathway, suggesting it may interfere with Mcl-1's protective PPIs. nih.gov
| PPI Modulator Class | Target PPI | Biological Context | Mechanism | Reference |
| Quinoxaline derivatives | dsRNA-NS1A | Influenza A virus | Inhibition | researchgate.net |
| Quinoxaline urea analog (1h ) | Mcl-1 pathway (likely Mcl-1/pro-apoptotic protein) | Cancer (HeLa cells) | Inhibition/Perturbation | nih.gov |
| General PPI modulators | 14-3-3 protein interactions | Cancer, neurodegeneration | Stabilization or Inhibition | mdpi.com |
These studies indicate that the quinoxaline scaffold is a viable starting point for developing PPI modulators. The specific structure of 5-Quinoxalinol, 6-chloro- provides functional groups (hydroxyl and chloro) that could be optimized through medicinal chemistry to target specific PPI interfaces with high affinity and selectivity.
Cellular Pathway Perturbations and Signaling Network Analysis
The ultimate biological effect of a compound is determined by how it perturbs cellular pathways and signaling networks. Quinoxaline derivatives have been shown to affect a multitude of cellular processes, including cell cycle progression, apoptosis, and responses to cellular stress. researchgate.net
One of the significant mechanisms reported for quinoxaline 1,4-dioxide derivatives is their bioreduction under hypoxic (low oxygen) conditions, which are common in solid tumors. mdpi.comresearchgate.net This reduction can generate reactive radical species that cause DNA damage, leading to cell death. researchgate.net This hypoxia-selective cytotoxicity makes such compounds attractive as potential anticancer agents. The addition of a chlorine atom to the quinoxaline structure has been noted to positively affect this activity. mdpi.com
Quinoxaline derivatives have also been shown to induce apoptosis through various mechanisms. A quinoxaline urea analog was found to cause the downregulation of the anti-apoptotic protein Mcl-1 and lead to the cleavage of Poly (ADP-Ribose) Polymerase (PARP), a biochemical marker of apoptosis. nih.gov Other studies have shown that quinoxalines can target key signaling pathways, such as those mediated by VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels) required for tumor growth. researchgate.net Furthermore, some quinoxaline compounds have been found to induce cell cycle arrest, providing another avenue for their anticancer effects. researchgate.net
| Quinoxaline Derivative Class | Affected Cellular Pathway | Key Molecular Events | Disease Context | Reference |
| Quinoxaline 1,4-dioxides | Hypoxia-activated cytotoxicity | Bioreduction, DNA damage | Cancer | mdpi.comresearchgate.net |
| Quinoxaline urea analogs | Apoptosis | Mcl-1 downregulation, PARP cleavage | Cancer | nih.gov |
| Various quinoxaline derivatives | VEGFR-2 signaling | Inhibition of receptor kinase activity | Cancer | researchgate.net |
| Quinoxaline compound VIIIc | Cell Cycle Progression | Induction of cell cycle arrest | Cancer | researchgate.net |
The analysis of how 5-Quinoxalinol, 6-chloro- perturbs these and other signaling networks would require extensive cell-based assays and systems biology approaches. However, based on the activities of its analogs, it holds potential as a modulator of critical cellular pathways involved in human diseases.
Computational Chemistry and Molecular Modeling of 5 Quinoxalinol, 6 Chloro
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-Quinoxalinol, 6-chloro-. researchgate.netaspbs.com These methods provide a theoretical framework to understand the molecule's geometry, electronic properties, and reactivity indicators. rasayanjournal.co.in
DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular structure of quinoxaline (B1680401) derivatives. researchgate.netnih.gov These calculations help in determining key geometric parameters such as bond lengths and angles. For the broader class of quinoxaline derivatives, theoretical calculations are often validated by comparing computed vibrational frequencies with experimental data from FT-IR and FT-Raman spectroscopy, with scaling factors applied to improve correlation. researchgate.netnih.gov
The electronic properties are further investigated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are critical in predicting the molecule's chemical reactivity and kinetic stability. rasayanjournal.co.in A smaller energy gap generally implies higher reactivity. For related quinoxaline structures, these calculations have been used to study their potential as corrosion inhibitors and non-linear optical materials. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another valuable output from quantum chemical calculations. It maps the electron density to identify electrophilic and nucleophilic sites within the molecule. nih.govbaranlab.org Regions of negative potential, typically around electronegative atoms like nitrogen and oxygen, indicate sites susceptible to electrophilic attack, while positive potential regions suggest sites for nucleophilic attack. This information is crucial for predicting how 5-Quinoxalinol, 6-chloro- might interact with biological targets. For instance, in a study of a related compound, 6,7-diamino-2-quinoxalinol, DFT calculations showed that the 6-amino group was more reactive than the 7-amino group due to a higher negative charge on the 6-nitrogen atom. google.com
Table 1: Calculated Electronic Properties of a Representative Quinoxaline Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical findings for quinoxaline derivatives. Actual values for 5-Quinoxalinol, 6-chloro- would require specific calculations.
Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. rasayanjournal.co.in These parameters help in understanding the molecule's behavior in chemical reactions and biological systems.
Molecular Dynamics Simulations of 5-Quinoxalinol, 6-chloro- in Biological Environments
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of 5-Quinoxalinol, 6-chloro- in biologically relevant environments, such as in aqueous solution or in the presence of a protein. nih.govresearchgate.netnih.gov These simulations provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules, and its stability when bound to a biological target. nih.govresearchgate.net
In a typical MD simulation, the system, which may include the ligand, a protein, and explicit water molecules, is simulated over a period of time, often on the nanosecond to microsecond scale. nih.govrsc.org The trajectories generated from these simulations can be analyzed to understand various aspects of the system's behavior. For instance, MD simulations have been used to study the adsorption of quinoxaline derivatives on metal surfaces in aqueous solutions, providing insights into their corrosion inhibition mechanisms. researchgate.net
When studying the interaction of 5-Quinoxalinol, 6-chloro- with a protein, MD simulations can reveal the stability of the ligand-protein complex. tandfonline.com By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the binding pose predicted by molecular docking. tandfonline.com A stable RMSD over the simulation time suggests a stable interaction. Furthermore, MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and their persistence over time. rsc.org
The solvation of 5-Quinoxalinol, 6-chloro- can also be investigated using MD simulations. These simulations can provide information on the arrangement of water molecules around the solute and the formation of hydrogen bonds, which is crucial for understanding its solubility and pharmacokinetic properties.
Prediction of Molecular Interactions and Binding Affinities
Predicting how 5-Quinoxalinol, 6-chloro- interacts with biological macromolecules and estimating the strength of these interactions are central to its potential as a therapeutic agent. Molecular docking is a primary computational technique used for this purpose. researchgate.netopenaccessjournals.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. openaccessjournals.com This technique involves sampling a large number of possible conformations of the ligand within the binding site of a protein and scoring them based on their predicted binding affinity. researchgate.net For quinoxaline derivatives, docking studies have been employed to identify potential inhibitors for various targets, including enzymes and receptors involved in cancer and infectious diseases. tandfonline.comnih.govijpsdronline.com For instance, docking studies on quinoxaline analogs have identified key interactions with amino acid residues like TYR 48, HIE 110, and TRP 111 in the active site of aldose reductase 2. tandfonline.com
The scoring functions used in docking programs estimate the binding free energy of the ligand-protein complex. These scores, often expressed in kcal/mol, provide a relative ranking of different ligands or binding poses. More rigorous methods for calculating binding affinities, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to the trajectories obtained from MD simulations. tandfonline.com These methods provide more accurate estimations of the binding free energy by considering contributions from molecular mechanics energies, solvation energies, and entropy.
Table 2: Predicted Binding Affinities of a Quinoxaline Derivative with a Target Protein
| Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Molecular Docking (Glide) | -8.5 | TYR 48, HIE 110, TRP 111 |
| MM/GBSA | -35.96 | TYR 48, HIE 110, TRP 219 |
| MM/PBSA | -4.92 | TYR 48, HIE 110, TRP 219 |
Note: The values in this table are illustrative and based on findings for a specific quinoxaline derivative and target. Actual values for 5-Quinoxalinol, 6-chloro- would depend on the specific biological target.
De Novo Design and Virtual Screening Based on 5-Quinoxalinol, 6-chloro- Core
The 5-Quinoxalinol, 6-chloro- scaffold can serve as a starting point for the design of new, potentially more potent and selective molecules through de novo design and virtual screening. nih.gov
De novo design algorithms build novel molecular structures from scratch or by modifying an existing core structure. nih.gov Using the 5-Quinoxalinol, 6-chloro- core, these programs can explore different substitutions at various positions to generate a library of new compounds with desirable properties. nih.gov The design process is often guided by the structure of the target binding site, aiming to create molecules that are complementary in shape and chemical properties. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govacs.org If the 5-Quinoxalinol, 6-chloro- core is identified as a promising scaffold, virtual screening can be used to search for other commercially available or synthetically accessible compounds containing this core. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov High-throughput virtual screening often uses molecular docking to rapidly evaluate large numbers of molecules. ijpsdronline.com For example, a virtual screening of a large chemical database led to the identification of novel quinoxaline-based inhibitors of hepatitis C virus NS5B polymerase. nih.gov
Cheminformatics and Data Mining for 5-Quinoxalinol, 6-chloro- Related Compounds
Cheminformatics and data mining are essential for managing, analyzing, and extracting knowledge from the vast amount of chemical and biological data available for quinoxaline derivatives. neovarsity.orgacm.orgu-strasbg.fr
Cheminformatics involves the use of computational tools to analyze and manipulate chemical data. neovarsity.org This includes the representation of chemical structures, calculation of molecular descriptors, and the development of models to predict properties and activities. neovarsity.org Chemical databases are a fundamental component, allowing researchers to search for compounds based on structure, substructure, and other properties. neovarsity.org
Data mining techniques are used to identify patterns and relationships in large datasets. u-strasbg.fr For quinoxaline-related compounds, this could involve analyzing structure-activity relationships (SAR) from a series of analogs to understand which structural features are important for a particular biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics approach that develops mathematical models to correlate the chemical structure of compounds with their biological activity. nih.govnih.govasianpubs.orgtandfonline.com These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as topological, electronic, and steric properties. nih.gov For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict activities such as anti-tubercular, anti-epileptic, and anticancer effects. nih.govnih.govasianpubs.org These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov For instance, a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that incorporating cyclic substituents could increase cytotoxic potency. tandfonline.com Another study on quinoxaline derivatives identified key molecular descriptors like dispersion energy and dipole moment as important for anticancer activity against triple-negative breast cancer. nih.gov
Preclinical in Vitro Research Applications of 5 Quinoxalinol, 6 Chloro
Cell-Based Assays for Target Engagement and Pathway Activation
Cell-based assays are fundamental tools in the early stages of drug discovery to confirm that a compound interacts with its intended molecular target within a cellular context and modulates downstream signaling pathways. These assays provide a more biologically relevant environment than simple biochemical assays, offering insights into a compound's cell permeability, stability, and potential off-target effects. biomedpharmajournal.org
A variety of methodologies can be employed to measure target engagement and pathway activation. For instance, the Cellular Thermal Shift Assay (CETSA) directly measures the binding of a compound to its target protein in intact cells by assessing changes in the protein's thermal stability. nih.gov Other common techniques include reporter gene assays, where the activation of a specific signaling pathway leads to the expression of a reporter protein, and post-translational modification assays that detect changes in protein phosphorylation or other modifications upon compound treatment.
Table 1: Examples of Cell-Based Assays for Target and Pathway Engagement
| Assay Type | Principle | Example Application |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. | Confirming direct binding of a small molecule inhibitor to its kinase target. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter that is responsive to a specific signaling pathway. | Quantifying the activation or inhibition of the NF-κB pathway. |
| Phospho-Flow Cytometry | Uses phospho-specific antibodies to measure the phosphorylation status of intracellular proteins on a single-cell level. | Assessing the inhibition of a receptor tyrosine kinase signaling cascade. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures protein-protein interactions in live cells based on the transfer of energy from a bioluminescent donor to a fluorescent acceptor. | Studying the interaction of a compound with a G-protein coupled receptor (GPCR) and its associated β-arrestin. |
High-Throughput Screening (HTS) of 5-Quinoxalinol, 6-chloro- Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of chemical compounds for their activity against a specific biological target or cellular phenotype. doi.org HTS campaigns are typically conducted in miniaturized formats, such as 384- or 1536-well plates, and utilize robotic systems for liquid handling and data acquisition.
The development of robust and sensitive assays is critical for the success of an HTS campaign. These can be either biochemical assays, using purified proteins, or cell-based assays that provide a more physiological context. The goal of HTS is to identify "hits," which are compounds that exhibit a desired activity in the primary screen. These hits are then subjected to further validation and optimization.
There is no publicly available information indicating that libraries containing 5-Quinoxalinol, 6-chloro- or its close analogs have been subjected to large-scale HTS campaigns. However, the quinoxaline (B1680401) scaffold is a common feature in many compound libraries used for drug discovery due to its synthetic tractability and diverse biological potential.
Table 2: Key Considerations for High-Throughput Screening
| Component | Description |
| Compound Library | A large collection of diverse chemical compounds. Can be focused on specific target classes or designed for maximum chemical diversity. |
| Assay Development | Creation of a robust, reproducible, and automatable assay to measure the desired biological activity. |
| Miniaturization | Scaling down the assay volume to reduce reagent consumption and allow for testing in high-density microplates. |
| Automation | Use of robotic systems for liquid handling, plate transport, and data acquisition to ensure high throughput and reproducibility. |
| Data Analysis | Sophisticated software and statistical methods to identify active compounds ("hits") from the large datasets generated. |
Phenotypic Screening and Mechanism of Action Elucidation
Phenotypic screening is an approach to drug discovery that identifies compounds based on their ability to induce a desired change in the phenotype of a cell, tissue, or organism, without a priori knowledge of the molecular target. This strategy is particularly valuable for identifying first-in-class drugs with novel mechanisms of action, especially for complex diseases where the underlying biology is not fully understood.
High-content imaging and analysis are often employed in phenotypic screens to quantify changes in cellular morphology, protein localization, or other cellular features. Once a hit is identified through a phenotypic screen, significant effort is then required for "target deconvolution" to determine its mechanism of action.
While there are no specific reports of 5-Quinoxalinol, 6-chloro- being utilized in phenotypic screening campaigns, the general approach holds promise for exploring the potential therapeutic activities of novel chemical entities. For instance, a study on the antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) highlights the ongoing efforts to elucidate the mechanism of action for active quinoxaline derivatives, a process that could be aided by phenotypic screening approaches.
Co-culture and 3D Cell Culture Models in 5-Quinoxalinol, 6-chloro- Research
Traditional two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, often fail to replicate the complex microenvironment of native tissues. To bridge this gap, more sophisticated in vitro models such as co-cultures and three-dimensional (3D) cell cultures are increasingly being adopted in preclinical research.
Co-culture systems involve growing two or more different cell types together to mimic the cellular interactions that occur in vivo. 3D cell culture models, such as spheroids, allow cells to grow in three dimensions, which more accurately reflects the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in tissues. These models are particularly relevant in cancer research, where the tumor microenvironment plays a crucial role in disease progression and drug response.
The application of 5-Quinoxalinol, 6-chloro- in co-culture or 3D cell culture models has not been documented in the scientific literature. However, the evaluation of novel antitumor agents, including quinoxaline derivatives, in these advanced models would provide a more accurate assessment of their potential efficacy. For example, a study on 6-chloro-quinazolin derivatives that induce apoptosis in cancer cell lines could be expanded to 3D spheroid models to determine if the compound can effectively penetrate the tumor mass and exert its cytotoxic effects in a more tissue-like context. portico.org
Application in Organoid and Tissue Slice Culture Research
Organoids are self-organizing 3D structures grown from stem cells that recapitulate the key structural and functional characteristics of an organ. They represent a significant advancement over traditional cell cultures and provide a highly relevant in vitro system for studying organ development, disease modeling, and drug testing. Similarly, precision-cut tissue slices from fresh tissue can maintain the complex cellular architecture and microenvironment of the original organ for a short period, making them valuable for ex vivo studies.
These advanced models allow for the investigation of a compound's effect in a context that closely mirrors human physiology. For example, patient-derived cancer organoids can be used to test the efficacy of a panel of drugs to inform personalized medicine strategies.
Currently, there is no evidence in the published literature of 5-Quinoxalinol, 6-chloro- being tested in organoid or tissue slice culture systems. The use of these models would be a logical next step in the preclinical evaluation of any quinoxaline derivative that shows promising activity in simpler in vitro assays, providing crucial data on its potential therapeutic utility in a more complex, organ-level context.
Advanced Analytical Methodologies for 5 Quinoxalinol, 6 Chloro Research
Spectroscopic Characterization Techniques (e.g., NMR, MS, IR, UV-Vis)
Spectroscopic methods are fundamental in elucidating the molecular structure of 5-Quinoxalinol, 6-chloro-.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For instance, in a study of a similar compound, 7-chloroquinoxalone, the ¹H-NMR spectrum in DMSO-d₆ showed characteristic signals at 12.47 ppm (s, 1H, OH), 8.17 ppm (s, 1H, H³), 7.77 ppm (d, J=8.4 Hz, 1H, H⁵), 7.32 ppm (dd, J=8.4 Hz, J=2.1 Hz, 1H, H⁶), and 7.29 ppm (d, J=1.8 Hz, 1H, H⁸). google.com Such data is invaluable for confirming the positions of substituents on the quinoxaline (B1680401) ring. For quinoxaline urea (B33335) analogs, both ¹H NMR and ¹³C NMR have been used to confirm their structures. nih.gov
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, confirming the elemental composition. For example, HRMS (ESI-MS) was used to confirm the mass of a synthesized quinoxaline urea analog. nih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. A study on quinoxaline reported IR bands that were compared with theoretical calculations. researchgate.net For a related compound, 2,3-diphenylquinoxaline, characteristic IR peaks were observed at 3060, 1662, 1590, 1212, 870, 711, and 642 cm⁻¹. semanticscholar.org
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is often used to study interactions with other molecules. The UV-Vis spectrum of quinoxaline has been recorded and analyzed in research. researchgate.net Studies on quinoxaline derivatives have utilized UV-Vis spectroscopy to investigate their interactions with biological targets like mitochondrial phospholipids. researchgate.net
Table 1: Spectroscopic Data for Quinoxaline Derivatives
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| ¹H NMR | 7-Chlorchinoxalon | δ 12.47 (s, 1H, OH), 8.17 (s, 1H, H³), 7.77 (d, 1H, H⁵), 7.32 (dd, 1H, H⁶), 7.29 (d, 1H, H⁸) | google.com |
| ¹³C NMR | Quinoxaline Urea Analog | Used for structural confirmation | nih.gov |
| HRMS (ESI-MS) | Quinoxaline Urea Analog | Confirmed molecular formula | nih.gov |
| IR (KBr) | 2,3-Diphenylquinoxaline | νmax (cm⁻¹): 3060, 1662, 1590, 1212, 870, 711, 642 | semanticscholar.org |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of 5-Quinoxalinol, 6-chloro- and for separating it from reaction mixtures or complex matrices.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. google.comscispace.com By using a suitable stationary phase (e.g., C18) and mobile phase, impurities can be separated and quantified. mdpi.comvscht.cz For instance, the purity of 2-chloro-6-hydroxyl quinoline (B57606) was determined to be 97.7% using liquid chromatography. google.com Reversed-phase HPLC is also used to determine the lipophilicity of related compounds. acs.org
Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC, making it suitable for analyzing complex mixtures of triazine derivatives, which are structurally related to quinoxalines. mdpi.com
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for separating and identifying volatile derivatives of quinoxalinol. uni-graz.at Derivatization is often necessary to increase the volatility of the analyte. researchgate.net
Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress and for preliminary purity checks. scispace.com
Table 2: Chromatographic Methods for Analysis of Quinoxaline and Related Compounds
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| HPLC | Purity assessment of 6-chloroquinoxalone | Revealed the presence of impurities like 6-chloro-3,4-dihydroquinoxalone. | google.com |
| HPLC | Qualitative and quantitative analysis of gingerols | Successful identification and quantification of 6-gingerol (B72531) and 6-shogaol. | scispace.com |
| UHPLC | Lipophilicity determination of triazines | Provided excellent indicators of retention behavior and lipophilicity. | mdpi.com |
| GC-MS | Quantitative determination of α-ketoglutaric acid and 5-hydroxymethylfurfural (B1680220) | A validated method for simultaneous quantification in human plasma. | uni-graz.at |
X-ray Crystallography and Structural Elucidation of 5-Quinoxalinol, 6-chloro- Co-crystals
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. d-nb.inforesearchgate.net This technique can provide unambiguous proof of the structure of 5-Quinoxalinol, 6-chloro-, including bond lengths, bond angles, and conformational details.
The formation of co-crystals can alter the physicochemical properties of a compound. researchgate.net X-ray crystallography is essential for characterizing the structure of these co-crystals, revealing the non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the active pharmaceutical ingredient (API) and the coformer. d-nb.infonih.gov For example, in situ X-ray diffraction has been used to monitor the structural changes during the photo-induced isomerization of azobenzene (B91143) cocrystals. rsc.org While specific studies on 5-Quinoxalinol, 6-chloro- co-crystals were not found, the principles of crystal engineering and the application of X-ray diffraction are directly transferable. nih.gov
Advanced Microscopy Techniques for Intracellular Localization Studies
To understand the biological activity of 5-Quinoxalinol, 6-chloro-, it is crucial to determine its location within cells. Advanced microscopy techniques are pivotal for such investigations.
Confocal Microscopy is widely used to visualize the subcellular localization of fluorescently labeled compounds or to observe changes in the localization of cellular proteins upon treatment with the compound. nih.gov For instance, confocal microscopy was used to study the intracellular localization of pentamethinium salts containing a quinoxaline moiety, revealing their affinity for mitochondria. researchgate.net Similarly, laser-scanning confocal microscopy has been employed to examine the cellular uptake of luminescent iridium(III) complexes. acs.org
Quantitative Analysis of 5-Quinoxalinol, 6-chloro- in Complex Research Matrices
Accurate quantification of 5-Quinoxalinol, 6-chloro- in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples is essential for pharmacokinetic, metabolic, and environmental fate studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for quantitative analysis. It combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is widely used for the determination of drugs and their metabolites in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantification, particularly after derivatization to enhance volatility and sensitivity. uni-graz.atresearchgate.net A validated GC-MS method was developed for the simultaneous determination of α-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma, demonstrating good recovery and reproducibility. uni-graz.at
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to quantify the cellular uptake of metal-containing quinoxaline derivatives, such as iridium(III) complexes. acs.org
The development of a robust quantitative assay often involves a two-step derivatization and an extraction step to isolate the analyte from the complex matrix. uni-graz.at
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Quinoxalinol, 6-chloro- |
| 7-Chlorchinoxalon |
| Quinoxaline |
| 2,3-Diphenylquinoxaline |
| 6-chloro-3,4-dihydroquinoxalone |
| 6-gingerol |
| 6-shogaol |
| Triazines |
| α-ketoglutaric acid |
| 5-hydroxymethylfurfural |
| 2-chloro-6-hydroxyl quinoline |
| Azobenzene |
| Iridium(III) complexes |
| Pentamethinium salts |
Material Science Applications of 5 Quinoxalinol, 6 Chloro
Design and Synthesis of 5-Quinoxalinol, 6-chloro- Based Polymers
The incorporation of quinoxaline (B1680401) units into polymer backbones is a strategy to develop materials with high thermal stability and specific electronic properties, making them suitable for organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net While specific polymers based on 5-Quinoxalinol, 6-chloro- have not been extensively documented, the synthesis of related quinoxaline-based polymers provides a blueprint for potential synthetic routes.
Generally, quinoxaline-containing polymers are synthesized through polycondensation or cross-coupling reactions. For instance, donor-acceptor (D-A) copolymers have been created using thiophene (B33073) derivatives as the donor and a quinoxaline unit as the acceptor. researchgate.net Another common method is the Suzuki–Miyaura reaction, used to copolymerize quinoxaline-based monomers with other aromatic units like fluorene. researchgate.net
A plausible route for synthesizing a polymer incorporating 5-Quinoxalinol, 6-chloro- could involve first modifying the monomer to introduce polymerizable functional groups. For example, the hydroxyl group of the quinoxalinol could be used for esterification or etherification with a molecule containing a polymerizable moiety. Alternatively, if the monomer can be di-functionalized (e.g., with two halide atoms), it could participate directly in cross-coupling polymerization reactions, such as the Sonogashira or Heck reactions, to form conjugated polymers like poly(aryleneethynylene)s. researchgate.net A study detailed the synthesis of compounds like 6-Chloro-1,4-bis((8-hydroxyquinolin-5-yl)methyl)quinoxaline-2,3(1H,4H)-dione , which, although more complex, demonstrates the feasibility of building larger macromolecular structures from chlorinated quinoxaline cores. wu.ac.th
The presence of the chloro and hydroxyl groups on the 5-Quinoxalinol, 6-chloro- ring offers specific sites for functionalization, which can be used to tune the solubility and electronic properties of the resulting polymers.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyrazine (B50134) ring and the oxygen atom of the hydroxyl group make 5-Quinoxalinol, 6-chloro- an excellent candidate for a chelating ligand in coordination chemistry. researchgate.net The ability of quinoxaline and its derivatives to form stable complexes with a wide range of metal ions is well-documented. researchgate.netresearchgate.net These complexes are studied for applications in catalysis, sensing, and as functional materials. google.com
Coordination compounds synthesized from 5-chloro-8-hydroxyquinoline (B194070) (an isomer of the title compound) with metals like Zn(II), Al(III), Cu(II), and Ru(II) have been reported. nih.gov These studies demonstrate that chloro-substituted hydroxyquinolines can effectively act as ligands, forming stable complexes whose properties, such as cytotoxicity and antimicrobial activity, are influenced by both the ligand and the metal center. nih.gov It is highly probable that 5-Quinoxalinol, 6-chloro- would act as a bidentate or tridentate ligand, coordinating to a metal center through the quinoxalinol nitrogen and the hydroxyl oxygen.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. ossila.com The properties of MOFs, such as pore size and functionality, can be tuned by changing the metal or the organic linker. rsc.orgresearchgate.net Quinoxaline-based ligands are attractive for MOF synthesis due to their rigid structure and potential for introducing specific functionalities. A recent study showed that incorporating quinoxaline-appended ligands into a zinc-based MOF (MUF-7) resulted in photochromic materials. nih.gov In these MOFs, electron transfer from a truxene-based ligand to the quinoxaline unit upon irradiation induces a color change, demonstrating how quinoxaline moieties can impart photoresponsive behavior to the framework. nih.gov
Although no MOFs constructed specifically from 5-Quinoxalinol, 6-chloro- as a linker have been reported, its structure is suitable for such applications. The hydroxyl group could be converted to a carboxylate or other linking group to facilitate the formation of a porous framework. The chloro-substituent would be exposed within the pores, potentially influencing the framework's interaction with guest molecules.
Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and halogen bonding. rsc.org The self-assembly of molecules into ordered structures is a powerful bottom-up approach to creating functional materials.
The structure of 5-Quinoxalinol, 6-chloro- contains several features that can direct its self-assembly. The hydroxyl group can act as a hydrogen bond donor, while the quinoxaline nitrogen atoms can act as hydrogen bond acceptors. The planar aromatic system is prone to π–π stacking interactions. Crucially, the chlorine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly being used as a tool to control crystal engineering and self-assembly. rsc.orgrsc.org
Studies on the self-assembly of related heterocyclic molecules show that small changes in functional groups can lead to significant differences in the resulting supramolecular structures. rsc.org For instance, the formation of supramolecular polymers has been demonstrated using a combination of anion-anion and halogen bonding interactions as the driving force. rsc.org In the context of quinoxaline derivatives, Schiff base complexes have been shown to form infinite 2-D supramolecular structures through intermolecular hydrogen bonding and π–π stacking interactions. researchgate.net Given these precedents, 5-Quinoxalinol, 6-chloro- is expected to form well-defined supramolecular assemblies in the solid state, the nature of which would be dictated by the interplay of hydrogen bonding, π–π stacking, and halogen bonding.
Catalytic Applications of 5-Quinoxalinol, 6-chloro- Containing Ligands
Metal complexes containing quinoxaline-based ligands have shown significant promise in catalysis. The electronic properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. Salen-type ligands, which are Schiff bases, have been prepared from 2-quinoxalinol and used to form complexes with metals like copper. google.com These complexes have been successfully employed as catalysts in a variety of oxidation reactions. google.com
For example, a Cu(II) 2-quinoxalinol salen complex has been used to catalyze C-H oxidation reactions under mild conditions. google.com Other metal complexes with different ligands have been shown to be effective catalysts for reactions like the reduction of 4-nitrophenol. nih.gov The catalytic activity is often dependent on the specific metal ion and the ligand structure. Chiral metal complexes are particularly important for asymmetric synthesis. scholarsresearchlibrary.com
While direct catalytic studies using 5-Quinoxalinol, 6-chloro- as a ligand are not prominent in the literature, its structure suggests high potential. It could be incorporated into Schiff base (salen-type) or pincer ligands. The electronic effect of the chloro-substituent could modulate the Lewis acidity of the metal center, thereby tuning its catalytic activity. For instance, in oxidation catalysis, ruthenium complexes with scorpionate ligands are known to be efficient pre-catalysts for alkene epoxidation. mdpi.com A complex of 5-Quinoxalinol, 6-chloro- with a suitable metal like copper, ruthenium, or palladium could potentially catalyze a range of organic transformations, including cross-coupling, oxidation, and reduction reactions.
Future Directions and Research Gaps in 5 Quinoxalinol, 6 Chloro Studies
Emerging Methodologies for Synthesis and Derivatization
The synthesis of the quinoxaline (B1680401) nucleus is traditionally achieved through the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org However, contemporary research is increasingly focused on the development of more efficient, cost-effective, and environmentally benign synthetic protocols. researchgate.netmdpi.com For 5-Quinoxalinol, 6-chloro-, future synthetic strategies could pivot towards these greener methodologies.
Emerging trends in the synthesis of quinoxaline derivatives that could be applied to 5-Quinoxalinol, 6-chloro- include microwave-assisted synthesis, the use of recyclable catalysts, and reactions conducted in aqueous media. ipp.pt These methods often lead to higher yields, shorter reaction times, and a reduction in chemical pollution. sapub.org
Derivatization represents a critical step in modulating the biological activity of a lead compound. For 5-Quinoxalinol, 6-chloro-, derivatization could unlock a host of new functionalities. The derivatization of keto acids with o-phenylenediamine (B120857) to yield quinoxalinols is a known method. researchgate.net Further derivatization, such as trimethylsilylation, has been employed for analytical purposes. researchgate.net Future research should explore a variety of derivatization strategies to build a library of compounds based on the 5-Quinoxalinol, 6-chloro- scaffold. This could involve substitution at various positions on the quinoxaline ring to enhance properties like solubility, cell permeability, and target affinity. ontosight.ai
| Methodology | Potential Advantage for 5-Quinoxalinol, 6-chloro- Synthesis/Derivatization | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times and potentially higher yields. | sapub.orgipp.pt |
| Green Catalysis | Use of environmentally friendly and recyclable catalysts. | researchgate.net |
| Aqueous Media Reactions | Avoids the use of hazardous organic solvents. | ipp.pt |
| Functional Group Interconversion | Introduction of diverse chemical moieties to modulate biological activity. | ontosight.ai |
| Double Derivatization | Useful for analytical purposes, such as in mass spectrometry. | nih.gov |
Unexplored Biological Targets and Pathways
Quinoxaline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. kit.eduresearchgate.netresearchgate.net However, for many of these activities, the precise molecular targets and the pathways through which they act remain to be fully elucidated. This represents a significant research gap for 5-Quinoxalinol, 6-chloro-.
Future investigations should aim to screen 5-Quinoxalinol, 6-chloro- and its derivatives against a wide array of biological targets. Given that some quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines, exploring its potential as an anticancer agent would be a logical starting point. mdpi.comontosight.ai Similarly, its efficacy against bacterial, fungal, and viral pathogens should be systematically evaluated. mdpi.complos.orgwisdomlib.org
A crucial aspect of this research will be to move beyond phenotypic screening and identify the specific enzymes, receptors, or signaling pathways that are modulated by 5-Quinoxalinol, 6-chloro-. kit.edu This could involve techniques such as affinity chromatography, proteomics, and genetic profiling to pinpoint its molecular interactions within the cell.
| Potential Biological Activity | Example of a Known Quinoxaline Derivative Activity | Reference |
| Anticancer | Quinoxaline-1,4-di-N-oxide derivatives show in vitro anti-tumor activity. | mdpi.com |
| Antimicrobial | Quinoxaline-2-carboxylic acid derivatives are effective antibacterial agents. | wisdomlib.org |
| Antiviral | 6H-indolo-(2,3-b)-quinoxaline shows anti-herpes activity. | wisdomlib.org |
| Anti-inflammatory | Certain quinoxaline derivatives possess anti-inflammatory properties. | ontosight.airesearchgate.net |
| Antidiabetic | Some quinoxaline derivatives have shown potential as antidiabetic agents. | researchgate.net |
Advancements in Computational and In Silico Predictions
The integration of computational chemistry and bioinformatics has revolutionized drug discovery. For 5-Quinoxalinol, 6-chloro-, in silico approaches offer a powerful toolkit to predict its properties and guide experimental work. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be employed. kit.eduresearchgate.net
Molecular docking studies can be used to predict the binding affinity and interaction modes of 5-Quinoxalinol, 6-chloro- with various biological targets. nih.govfrontiersin.org This can help in prioritizing which biological assays to perform and in designing new derivatives with improved binding characteristics. 3D-QSAR models can be developed to establish a correlation between the chemical structure of a series of derivatives and their biological activity, providing valuable insights for the design of more potent compounds. researchgate.net
Furthermore, ADMET prediction tools can be used to assess the drug-likeness of 5-Quinoxalinol, 6-chloro- and its derivatives at an early stage, helping to identify potential liabilities and guide chemical modifications to improve their pharmacokinetic profiles. kit.edufrontiersin.org
| Computational Technique | Application in 5-Quinoxalinol, 6-chloro- Research | Reference |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | nih.govfrontiersin.org |
| 3D-QSAR | Establishing structure-activity relationships for derivative design. | researchgate.net |
| ADMET Prediction | Assessing drug-likeness and pharmacokinetic properties. | kit.edufrontiersin.org |
| Density Functional Theory (DFT) | Investigating electronic structure and reactivity. | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound with its target. | nih.govmdpi.com |
Novel Applications in Interdisciplinary Fields
The utility of quinoxaline derivatives is not confined to medicinal chemistry. Their unique electronic and photophysical properties make them attractive candidates for applications in materials science and other interdisciplinary fields. researchgate.net Future research should explore the potential of 5-Quinoxalinol, 6-chloro- beyond its biological activities.
Quinoxalines are known to be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as dyes and organic semiconductors. wisdomlib.orgresearchgate.netcase.edu The presence of the chloro and hydroxyl substituents on the 5-Quinoxalinol, 6-chloro- core could influence its electronic properties, making it a candidate for such applications.
Another area of interest is the use of quinoxaline derivatives as corrosion inhibitors for metals. mdpi.comresearchgate.net The nitrogen atoms in the quinoxaline ring can coordinate with metal surfaces, forming a protective layer. The specific substitution pattern of 5-Quinoxalinol, 6-chloro- may offer unique advantages in this context.
| Interdisciplinary Application | Known Application of Quinoxaline Derivatives | Reference |
| Organic Electronics | Components in OLEDs and OPVs. | researchgate.netcase.edu |
| Dyes and Pigments | Used in the development of various dyes. | wisdomlib.org |
| Corrosion Inhibition | Protection of metals and alloys in acidic environments. | mdpi.comresearchgate.net |
| Agrochemicals | Use as herbicides and insecticides. | wisdomlib.org |
Challenges and Opportunities in 5-Quinoxalinol, 6-chloro- Research Translation
The translation of a promising compound from the laboratory to practical application is fraught with challenges. For 5-Quinoxalinol, 6-chloro-, these challenges are likely to be similar to those faced by other quinoxaline derivatives. Issues such as low solubility, potential mutagenicity, and the development of drug resistance in microbial or cancer cells need to be addressed. mdpi.com
Despite these challenges, there are significant opportunities. The vast chemical space that can be explored through the derivatization of the 5-Quinoxalinol, 6-chloro- scaffold offers the potential to develop analogues with improved efficacy and reduced toxicity. researchgate.net A deeper understanding of its mechanism of action, guided by computational and experimental studies, will be crucial for its rational design and development. researchgate.net
The development of sustainable and scalable synthetic routes will be essential for the cost-effective production of 5-Quinoxalinol, 6-chloro- and its derivatives, should they prove to be valuable in any application. researchgate.net Interdisciplinary collaborations between chemists, biologists, materials scientists, and engineers will be key to unlocking the full potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. How can researchers determine the purity of 6-chloro-5-quinoxalinol in laboratory settings?
- Methodological Answer : Purity assessment typically involves melting point analysis (101–184°C range, as per SDS data) and chromatographic techniques like HPLC. Cross-validation with elemental analysis (C, H, N, Cl content) ensures compositional accuracy . For preliminary screening, thin-layer chromatography (TLC) with appropriate solvent systems can identify impurities .
Q. What are the recommended safety protocols for handling and disposing of 6-chloro-5-quinoxalinol?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid skin contact. Work under fume hoods to prevent inhalation. For disposal, incinerate with combustible solvents in EPA-compliant facilities equipped with scrubbers. Avoid environmental release due to incompatibility with oxidizers and potential decomposition into CO/NOx .
Q. What experimental approaches are suitable for testing the solubility of 6-chloro-5-quinoxalinol?
- Methodological Answer : Conduct solubility tests in graded solvents (e.g., methanol, DMSO, water) using gravimetric or spectrophotometric methods. Methanol solubility is documented, but systematic polarity-based studies can refine solvent selection for reaction design .
Q. How should researchers structure a literature review for synthesizing 6-chloro-5-quinoxalinol derivatives?
- Methodological Answer : Start with broad databases (PubMed, SciFinder) using keywords like "quinoxaline synthesis" and "chloro-substituted heterocycles." Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) for reaction mechanisms. Track citations to identify seminal works and conflicting data .
Q. What are the initial spectroscopic techniques for characterizing 6-chloro-5-quinoxalinol?
- Methodological Answer : Begin with FT-IR to identify functional groups (e.g., -OH, C-Cl). UV-Vis spectroscopy can confirm π-conjugation patterns. Mass spectrometry (MS) provides molecular weight validation, while preliminary NMR (1H/13C) maps proton environments .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for 6-chloro-5-quinoxalinol derivatives be resolved?
- Methodological Answer : Combine multi-nuclear NMR (e.g., 2D COSY, HSQC) to resolve overlapping signals. Cross-reference with X-ray crystallography for absolute configuration confirmation. Computational modeling (DFT) can predict spectral patterns and reconcile experimental discrepancies .
Q. What experimental designs are effective for studying the degradation pathways of 6-chloro-5-quinoxalinol under varying conditions?
- Methodological Answer : Accelerated stability studies under controlled temperature/humidity (ICH Q1A guidelines) with LC-MS monitoring. Oxidative stress tests (H2O2, UV light) identify decomposition products like CO and NOx. Kinetic modeling quantifies degradation rates .
Q. How can the environmental impact of 6-chloro-5-quinoxalinol be assessed in aquatic systems?
- Methodological Answer : Use OECD Test Guidelines 201 (algal growth inhibition) and 202 (Daphnia acute toxicity). Measure bioaccumulation potential via logP calculations and soil adsorption studies. Ecotoxicity assays must comply with EPA 40 CFR Part 261 for hazardous waste classification .
Q. What strategies optimize the synthetic yield of 6-chloro-5-quinoxalinol derivatives?
- Methodological Answer : Screen catalysts (e.g., Pd/C, CuI) for coupling reactions. Vary solvents (polar aprotic vs. protic) and temperatures using Design of Experiments (DoE) software. Monitor intermediates via in-situ IR to pinpoint rate-limiting steps .
Q. How can mechanistic studies elucidate the reactivity of 6-chloro-5-quinoxalinol in nucleophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
